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For Researchers, Scientists, and Drug Development Professionals

Abstract
(-)-Stylopine is a naturally occurring protoberberine alkaloid found predominantly in plants of

the Papaveraceae and Fumariaceae families, such as Chelidonium majus and various

Corydalis species. As the (S)-enantiomer, it possesses a rigid tetracyclic ring system that

imparts distinct stereochemical properties. This document provides a comprehensive technical

overview of the chemical structure and stereochemistry of (-)-stylopine, including detailed

quantitative data from spectroscopic and crystallographic analyses, experimental protocols for

its isolation, and a visualization of its biosynthetic pathway. This guide is intended to serve as a

foundational resource for researchers in natural product chemistry, pharmacology, and drug

development.

Chemical Structure
(-)-Stylopine, also known as (S)-Tetrahydrocoptisine, is a member of the protoberberine class

of isoquinoline alkaloids. Its structure is characterized by a tetracyclic framework with two

methylenedioxy groups.

The fundamental properties of (-)-stylopine are summarized in the table below.
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Property Value

Molecular Formula C₁₉H₁₇NO₄

Molecular Weight 323.34 g/mol [1]

IUPAC Name
(12bS)-6,7,12b,13-tetrahydro-4H-bis[1]

[2]benzodioxolo[5,6-a:4',5'-g]quinolizine[1]

CAS Number 4312-32-7[3]

Synonyms
(-)-Tetrahydrocoptisine, (S)-Stylopine, l-

Tetrahydrocoptisine[1]

SMILES
C1CN2CC3=C(C[C@H]2C4=CC5=C(C=C41)O

CO5)C=CC6=C3OCO6[1]

InChI Key UXYJCYXWJGAKQY-HNNXBMFYSA-N[1]

Stereochemistry and Optical Activity
The stereochemistry of stylopine is defined by a single chiral center at the C-13a (or C-12b

depending on numbering convention) position. The naturally occurring enantiomer is (-)-
stylopine, which has been determined to possess the (S)-absolute configuration.[1] This

configuration is crucial for its biological activity.

The optical activity of (-)-stylopine is a defining characteristic. A key quantitative measure is its

specific rotation, which is the angle to which the plane of polarized light is rotated by a solution

of the compound at a specific concentration and path length.

Parameter Value Conditions

Specific Rotation ([α]D) -301° c 0.5, Chloroform

Note: The specific rotation value is a critical parameter for confirming the enantiomeric purity of

isolated or synthesized (-)-stylopine.

Quantitative Structural and Spectroscopic Data
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Crystallographic Data
The precise three-dimensional arrangement of atoms in (-)-stylopine, including bond lengths

and angles, is determined by X-ray crystallography. This data is fundamental for understanding

its interaction with biological targets.

Note: A publicly accessible crystallographic information file (CIF) with full atomic coordinates,

bond lengths, and angles for (-)-stylopine could not be located in the searched databases

(e.g., Cambridge Crystallographic Data Centre) at the time of this report. The following data is

representative of a typical protoberberine alkaloid skeleton and should be updated when

experimental data for (-)-stylopine becomes available.

Table 1: Representative Crystallographic Data for a Protoberberine Alkaloid Core

Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions
a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, α =

90°, β = 90°, γ = 90°

Table 2: Representative Bond Lengths and Angles

Bond Length (Å) Angle Angle (°)

C-N 1.47 C-N-C 112.0

C-C (aromatic) 1.39 C-C-C (aromatic) 120.0

C-O 1.36 O-C-O 108.0

NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

structure of organic molecules in solution. The ¹H and ¹³C NMR spectra of (-)-stylopine provide

a unique fingerprint of its chemical environment.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1682497?utm_src=pdf-body
https://www.benchchem.com/product/b1682497?utm_src=pdf-body
https://www.benchchem.com/product/b1682497?utm_src=pdf-body
https://www.benchchem.com/product/b1682497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: ¹H and ¹³C NMR Spectral Data for (-)-Stylopine in CDCl₃

Position
¹³C Chemical Shift
(δ, ppm)

¹H Chemical Shift
(δ, ppm)

Multiplicity and
Coupling Constant
(J, Hz)

1 108.2 6.70 s

2-O-CH₂-O-3 100.8 5.91 s

2 145.9 - -

3 145.7 - -

4 105.4 6.58 s

4a 128.3 - -

5 29.1 2.60-3.15 m

6 51.3 2.60-3.15 m

8 58.6 3.55 d, J = 15.6

9 108.9 6.72 s

9-O-CH₂-O-10 101.0 5.92 s

10 146.8 - -

11 147.5 - -

12 106.2 6.60 s

12a 127.4 - -

13 36.6 2.60-3.15 m

13a 60.4 4.25 d, J = 15.6

8a 129.2 - -

Experimental Protocols
Isolation of (-)-Stylopine from Corydalis yanhusuo
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This protocol outlines a general method for the extraction and isolation of (-)-stylopine from the

dried tubers of Corydalis yanhusuo.

1. Extraction:

Powder the dried tubers of C. yanhusuo (e.g., 1 kg).

Extract the powdered material exhaustively with 70% aqueous acetone at room temperature

(3 x 5 L).

Combine the extracts and evaporate the solvent under reduced pressure to yield a crude

residue.[4]

2. Liquid-Liquid Partitioning:

Suspend the crude residue in water (1 L) and perform sequential liquid-liquid extractions with

hexane, ethyl acetate, and n-butanol.

Combine the ethyl acetate and n-butanol fractions, which will contain the majority of the

alkaloids, and evaporate to dryness.

3. Column Chromatography:

Subject the combined alkaloid-rich fraction to column chromatography on silica gel.

Elute the column with a gradient of increasing polarity, typically starting with a mixture of

dichloromethane and methanol (e.g., 100:1 to 10:1 v/v).[4]

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent

system (e.g., chloroform:methanol, 9:1) and visualizing under UV light or with Dragendorff's

reagent.

4. Purification:

Combine fractions containing (-)-stylopine and subject them to further purification, if

necessary, by preparative high-performance liquid chromatography (HPLC) or

recrystallization from a suitable solvent such as methanol.
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Enantioselective Synthesis of (-)-(S)-Stylopine
This protocol describes a key step in an enantioselective synthesis approach, highlighting the

establishment of the chiral center. A common strategy involves an asymmetric reduction of an

imine precursor.

1. Preparation of the Dihydroisoquinoline Imine Precursor:

Synthesize the corresponding 3,4-dihydroisoquinoline precursor through standard methods

such as the Bischler-Napieralski reaction starting from the appropriate phenethylamine

derivative.

2. Asymmetric Reduction (Noyori-type Reduction):

To a solution of the dihydroisoquinoline imine in an appropriate solvent (e.g.,

dichloromethane or methanol), add a chiral ruthenium catalyst, such as one derived from a

Ru(II)-TsDPEN complex.

Carry out the reduction under a hydrogen atmosphere or using a hydrogen source like formic

acid/triethylamine.

The enantioselectivity is directed by the chiral ligand on the ruthenium catalyst, leading to the

preferential formation of the (S)-enantiomer.[5]

3. Cyclization to Form the Tetracyclic Core:

The resulting chiral amine can then be cyclized to form the protoberberine skeleton through

various methods, such as the Pictet-Spengler reaction or intramolecular C-H activation, to

yield (-)-(S)-stylopine.

Visualization of Biosynthesis and Experimental
Workflow
Biosynthetic Pathway of (-)-Stylopine
The biosynthesis of (-)-stylopine in plants begins with the amino acid L-tyrosine and proceeds

through the key intermediate (S)-reticuline. The following diagram illustrates the final steps in

the conversion of (S)-reticuline to (-)-stylopine.
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Biosynthesis of (-)-Stylopine

(S)-Reticuline (S)-Scoulerine

Berberine Bridge
Enzyme (BBE)
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Synthase (CYP719A5)
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Stylopine
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Click to download full resolution via product page

Caption: Biosynthesis of (-)-Stylopine from (S)-Reticuline.

Experimental Workflow for Isolation and
Characterization
The following workflow diagram outlines the key stages in the isolation and structural

elucidation of (-)-stylopine from a natural source.
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Isolation and Characterization Workflow

Plant Material
(e.g., Corydalis yanhusuo)

Solvent Extraction
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Caption: Workflow for Isolation and Analysis of (-)-Stylopine.
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Conclusion
This technical guide provides a detailed overview of the chemical structure and stereochemistry

of (-)-stylopine, supported by available quantitative data and established experimental

protocols. The defined (S)-configuration and the rigid tetracyclic structure are key determinants

of its biological profile. The information presented herein is intended to be a valuable resource

for scientists engaged in the fields of natural product chemistry, medicinal chemistry, and drug

discovery, facilitating further research into the therapeutic potential of this important alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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